1-(3-Phenoxypropyl)piperazine
Overview
Description
1-(3-Phenoxypropyl)piperazine is an organic compound with the molecular formula C13H20N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Scientific Research Applications
1-(3-Phenoxypropyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Industry: It is used in the production of polymers and other industrial materials due to its unique chemical properties .
Mechanism of Action
While the specific mechanism of action for 1-(3-Phenoxypropyl)piperazine is not mentioned in the search results, piperazine compounds in general are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
1-(3-Phenoxypropyl)piperazine may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and remove all sources of ignition .
Future Directions
Piperazine compounds, including 1-(3-Phenoxypropyl)piperazine, are frequently used in biologically active compounds . They are useful for their impact on the physicochemical properties of the final molecule, their structural and conformational characteristics, and their easy handling in synthetic chemistry . Future research may focus on further exploring the potential uses of these compounds in various fields .
Preparation Methods
The synthesis of 1-(3-Phenoxypropyl)piperazine typically involves the reaction of piperazine with 3-phenoxypropyl halides under basic conditions. One common method includes the use of 3-phenoxypropyl bromide and piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods may involve microwave-assisted synthesis, which can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
1-(3-Phenoxypropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(3-Phenoxypropyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-(2-Phenoxyethyl)piperazine
- 1-(4-Phenoxybutyl)piperazine
- 1-(3-Phenylpropyl)piperazine
These compounds share similar structural features but differ in the length and nature of the alkyl chain connecting the phenoxy group to the piperazine ring. The unique properties of this compound, such as its specific receptor interactions and chemical reactivity, distinguish it from these similar compounds .
Properties
IUPAC Name |
1-(3-phenoxypropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-5-13(6-3-1)16-12-4-9-15-10-7-14-8-11-15/h1-3,5-6,14H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMXVUEJTZCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375125 | |
Record name | 1-(3-phenoxypropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41298-49-1 | |
Record name | 1-(3-phenoxypropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41298-49-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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